molecular formula C14H27NO3 B172533 Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate CAS No. 142355-83-7

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

Cat. No. B172533
M. Wt: 257.37 g/mol
InChI Key: GVOGVPFQDCQZNP-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds known as 4-aryl piperidines1. These compounds are often used as semi-flexible linkers in the development of PROTACs (Proteolysis-Targeting Chimeras), which are used for targeted protein degradation21.



Synthesis Analysis

The synthesis of similar compounds involves multiple steps and the use of specific precursor chemicals34. However, the exact synthesis process for “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” is not explicitly provided in the searched resources. However, related compounds have been analyzed56.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate”. However, it is known that similar compounds are used as linkers in the development of PROTACs2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” are not explicitly provided in the searched resources. However, a related compound, “tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate”, has a molecular weight of 284.4, a melting point of 133-135°C, and is stored at room temperature8.


Scientific Research Applications

Application 2: Synthesis of Biologically Active Compounds

  • Summary of the Application: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes: The synthesis of this compound provides a pathway to create biologically active compounds, although specific results would depend on the final compounds being synthesized .

Application 3: Use as a Semi-Flexible Linker in PROTAC Development

  • Summary of the Application: Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
  • Methods of Application: Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Results or Outcomes: The use of this compound as a linker in PROTAC development can potentially lead to more effective protein degradation, although specific results would depend on the proteins being targeted and the specific PROTAC being developed .

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” are not explicitly mentioned in the searched resources. However, related compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and have hazard statements including H315, H317, H319, and H4102891011.


Future Directions

The future directions for “Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate” are not explicitly mentioned in the searched resources. However, related compounds are being used in the development of PROTACs, which are a promising area of research for targeted protein degradation2.


Please note that this analysis is based on the information available in the searched resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGVPFQDCQZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382796
Record name tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

CAS RN

142355-83-7
Record name tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com
S Jiangzhou, Z Guiqing, Z Zhou, Z Ya… - Chinese Journal of …, 2024 - cjnmcpu.com
NAD (P) H: Quinone oxidoreductase 1 (NQO1) is a flavin protease highly expressed in various cancer cells. Under the catalysis of NQO1, substrates undergo a futile redox cycle to …
Number of citations: 2 www.cjnmcpu.com
H Dahlhaus, W Hanekamp, M Lehr
Number of citations: 0
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

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